molecular formula C23H26N2O2 B061492 1-azabicyclo[2.2.2]oct-8-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate CAS No. 180272-14-4

1-azabicyclo[2.2.2]oct-8-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate

Katalognummer B061492
CAS-Nummer: 180272-14-4
Molekulargewicht: 362.5 g/mol
InChI-Schlüssel: FBOUYBDGKBSUES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Azabicyclo[2.2.2]oct-3-yl alpha-hydroxy-alpha-(1-iodo-1-propen-3-yl)-alpha-phenylacetate, also known as IQNP, is a selective ligand for the muscarinic acetylcholinergic receptor (mAChR) (McPherson et al., 1995).

Synthesis Analysis

The synthesis of various derivatives of this compound involves complex processes such as resolution of optical isomers, preparation of E and Z isomers through stannylation and flash column chromatography, and iodination techniques (Rzeszotarski et al., 1984).

Molecular Structure Analysis

This compound consists of multiple stereoisomers, and its structure is characterized by a high affinity for muscarinic receptors. The specificity of isomers for mAChR subtypes has been studied in detail (Nanjappan, Ramalingam & Nowotnik, 1992).

Chemical Reactions and Properties

The chemical properties of 1-azabicyclo[2.2.2]oct-8-yl derivatives involve interactions with mAChR and demonstrate high receptor subtype specificity, making them attractive candidates for imaging cerebral and cardiac mAChR receptor densities (McPherson et al., 1995).

Physical Properties Analysis

The physical properties, particularly the biodistribution of the compound and its derivatives, have been studied. These compounds demonstrate high uptake and retention in mAChR rich areas of the brain, with variations among different isomers (McPherson et al., 1993).

Chemical Properties Analysis

The chemical properties of this compound are characterized by its selectivity and specificity to muscarinic receptors. Different isomers of this compound show varying affinities to different mAChR subtypes, influencing their potential use in imaging and therapeutic applications (McPherson et al., 1995).

Wissenschaftliche Forschungsanwendungen

  • Asymmetric Hydrogenation in Drug Synthesis :

    • Ruzic et al. (2012) developed an asymmetric hydrogenation process for the reduction of the hydrochloride salt of 1-phenyl-3,4-dihydroisoquinoline to a key intermediate in preparing solifenacin (Ruzic et al., 2012).
  • Characterization of Drug Impurities :

    • Chavakula et al. (2014) identified and characterized potential stereoisomeric and N-oxide impurities of solifenacin succinate, involving 1-azabicyclo[2.2.2]oct-8-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate (Chavakula et al., 2014).
  • Use in Radioimaging and Muscarinic Receptor Study :

    • McPherson et al. (1995) explored 1-azabicyclo[2.2.2]oct-3-yl alpha-hydroxy-alpha-phenylacetate derivatives as ligands for the muscarinic acetylcholinergic receptor, showing potential for imaging of cerebral and cardiac muscarinic receptor densities (McPherson et al., 1995).
  • Synthesis of Radioiodinated Derivatives for Radiopharmaceuticals :

    • Rzeszotarski et al. (1984) synthesized derivatives of 1-azabicyclo[2.2.2]oct-3-yl alpha-hydroxy-alpha-phenylacetate for potential use as radiopharmaceuticals, indicating localization in organs with a high concentration of muscarinic receptors (Rzeszotarski et al., 1984).
  • Potential Treatment of Cognitive Deficits in Schizophrenia :

    • A study by Wishka et al. (2006) identified N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide as a potent agonist of the alpha7 neuronal nicotinic acetylcholine receptor, which may be useful for treating cognitive deficits in schizophrenia (Wishka et al., 2006).
  • Antimicrobial and Anticancer Activities :

    • Kayarmar et al. (2014) synthesized novel 7-azabicyclo[4.2.0]octa-1,3,5-trien-8-ones and evaluated their antimicrobial and anticancer activities, demonstrating their potential as antibacterial and anticancer agents (Kayarmar et al., 2014).

Zukünftige Richtungen

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . This suggests that there is a significant interest in further exploring the potential applications of this compound.

Eigenschaften

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl 1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19/h1-9,18,21-22H,10-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOUYBDGKBSUES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432404, DTXSID70861463
Record name AGN-PC-00BQTH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Azabicyclo[2.2.2]octan-3-yl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70861463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-azabicyclo[2.2.2]oct-8-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate

CAS RN

180272-14-4
Record name AGN-PC-00BQTH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 30 ml toluene solution containing 0.70 g of ethyl 1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate and 0.41 g of 3-quinuclidinol, 0.03 g of sodium hydride (60%) was added. The resulting mixture was stirred at 140° C. for 2 days while removing the ethanol formed. The reaction mixture was cooled to room temperature, brine was added, and the mixture was extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate and the solvent was removed under reduced pressure. The resulting residue was purified by silica gel column chromatography (chloroform:methanol=10:1→chloroform:methanol:28% aqueous ammonia=10:1:0.1), thereby 0.11 g of 3-quinuclidinyl 1-phenyl-1,2,3,4-tetrahydro-2-isoquinolinecarboxylate was obtained as yellow oil. The resulting oil was dissolved in 10 ml of ethanol, followed by the addition of 27 mg of oxalic acid. Then, the solvent was removed under reduced pressure. The resulting solid was recrystallized from isopropanol and isopropyl ether, thereby 0.08 g of 3-quinuclidinyl 1-phenyl-1,2,3,4-tetrahydro-2-isoquinolinecarboxylate monooxalate was obtained as colorless crystals.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.41 g
Type
reactant
Reaction Step One
Quantity
0.03 g
Type
reactant
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-azabicyclo[2.2.2]oct-8-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-azabicyclo[2.2.2]oct-8-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-azabicyclo[2.2.2]oct-8-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-azabicyclo[2.2.2]oct-8-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
Reactant of Route 5
Reactant of Route 5
1-azabicyclo[2.2.2]oct-8-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
Reactant of Route 6
Reactant of Route 6
1-azabicyclo[2.2.2]oct-8-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate

Citations

For This Compound
5
Citations
MM Annapurna, G Sowjanya, MS Naidu, D Lohithasu - Chem Sci Trans, 2014 - Citeseer
An isocratic reversed-phase liquid chromatographic method was developed and validated for the determination of Solifenacin succinate. Chromatographic separation was achieved on …
Number of citations: 17 citeseerx.ist.psu.edu
RP Shaik, SB Puttagunta… - International …, 2014 - downloads.hindawi.com
A new, accurate, precise, and robust HPLC method was developed and validated for the determination of solifenacin in tablet dosage form. The chromatographic separation was …
Number of citations: 17 downloads.hindawi.com
JA Kaduk, JW Reid, K Zhong, AM Gindhart… - Powder …, 2015 - cambridge.org
The crystal structure of solifenacin hydrogen succinate [C23H27N2O2(HC4H4O4)] has been solved and refined using synchrotron X-ray powder diffraction data, and optimized using …
Number of citations: 5 www.cambridge.org
WG Ammari - Tropical Journal of Pharmaceutical Research, 2015 - ajol.info
Purpose: The current work validated a high performance liquid chromatography-tandem mass spectrometric (HPLC-MS/MS) bioassay method developed in-house for the quantitation of …
Number of citations: 4 www.ajol.info
SB Puttagunta, RP Shaik, CK Bannoth… - Journal of Analytical …, 2014 - Springer
Background Solifenacin succinate is a competitive muscarinic acetylcholine receptor antagonist used in the treatment of overactive bladder with or without urge incontinence. Methods …
Number of citations: 19 link.springer.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.